N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
“N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of methoxy groups and an acetamide functional group, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-18-9-5-6-10-19(18)27-13-22(24)23-16-12-20-15(11-21(16)26-2)14-7-3-4-8-17(14)28-20/h3-12H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROJKAQRBGXZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” typically involves the following steps:
Formation of the dibenzofuran core: This can be achieved through various methods such as the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetamide formation: The acetamide functional group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or other oxidized derivatives.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the acetamide group could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological targets and pathways. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of the dibenzofuran class.
Methoxy-substituted dibenzofurans: Compounds with similar methoxy groups.
Acetamide derivatives: Compounds with similar acetamide functional groups.
Uniqueness
“N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” is unique due to the specific combination of the dibenzofuran core, methoxy groups, and acetamide functional group. This combination may confer unique chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
